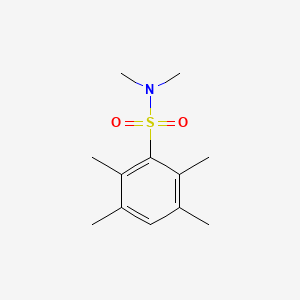

N,N,2,3,5,6-hexamethylbenzenesulfonamide

描述

属性

IUPAC Name |

N,N,2,3,5,6-hexamethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2S/c1-8-7-9(2)11(4)12(10(8)3)16(14,15)13(5)6/h7H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDWCCGOKSUKHTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C)S(=O)(=O)N(C)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N,N,2,3,5,6-hexamethylbenzenesulfonamide typically involves the sulfonation of hexamethylbenzene followed by the introduction of the sulfonamide group. One common method involves the reaction of hexamethylbenzene with chlorosulfonic acid to form the corresponding sulfonyl chloride, which is then reacted with ammonia or an amine to yield the sulfonamide derivative.

Industrial Production Methods

Industrial production of N,N,2,3,5,6-hexamethylbenzenesulfonamide may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

化学反应分析

Types of Reactions

N,N,2,3,5,6-hexamethylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The methyl groups can be oxidized to form corresponding carboxylic acids.

Reduction: The sulfonamide group can be reduced to an amine under specific conditions.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be employed.

Substitution: Nucleophiles such as amines or alcohols can react with the sulfonamide group under mild conditions.

Major Products

The major products formed from these reactions include carboxylic acids, amines, and substituted sulfonamides, depending on the specific reaction conditions and reagents used.

科学研究应用

N,N,2,3,5,6-hexamethylbenzenesulfonamide has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.

Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

作用机制

The mechanism of action of N,N,2,3,5,6-hexamethylbenzenesulfonamide involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of biological activity. The methyl groups can influence the compound’s hydrophobicity and binding affinity.

相似化合物的比较

Structural Analogues and Substituent Effects

a. N,2,3,5,6-Pentamethylbenzenesulfonamide (CAS 749916-55-0)

- Structure : Differs by one fewer methyl group on the sulfonamide nitrogen (N,N-dimethyl vs. N,N,2,3,5,6-hexamethyl).

- Molecular Weight: 227.33 g/mol (C₁₁H₁₇NO₂S) vs. ~241–245 g/mol for the hexamethyl analogue .

- Physical Properties : The pentamethyl derivative is reported to have a minimum purity of 95%, with discontinued commercial availability, suggesting challenges in synthesis or stability. The additional methyl group in the hexamethyl compound likely increases melting point and lipophilicity due to enhanced van der Waals interactions .

b. N-(2,3-Dimethylphenyl)benzenesulfonamide Derivatives

- Structure : Features a 2,3-dimethylphenyl group attached to the sulfonamide, contrasting with the hexamethyl compound’s fully substituted benzene ring.

- Pharmacological Activity : These derivatives exhibit antibacterial and anti-enzymatic properties, with activity influenced by alkyl/aralkyl substituents. The hexamethyl analogue’s steric bulk may reduce enzymatic binding but improve membrane permeability .

c. 4-Methylbenzenesulfonamide (Compound 9j)

- Structure : Contains a single methyl group on the benzene ring.

- Physical Properties : Melting point 218–220°C, significantly lower than highly substituted analogues like N,N,2,3,5,6-hexamethylbenzenesulfonamide, which is predicted to exceed 250°C based on trends in .

d. N-(4-Hydroxyphenyl)benzenesulfonamide

- Structure : Incorporates a hydroxyl group instead of methyl substituents.

- Hydrogen Bonding : The hydroxyl group enables intermolecular N–H⋯O and O–H⋯O interactions, enhancing crystallinity and solubility in polar solvents compared to the hydrophobic hexamethyl derivative .

Physicochemical Properties

Table 1: Comparative Physicochemical Data

| Compound | Melting Point (°C) | Molecular Weight (g/mol) | Key Substituents | Solubility Trends |

|---|---|---|---|---|

| N,N,2,3,5,6-Hexamethylbenzenesulfonamide* | ~250–280 (predicted) | ~241–245 | N,N,2,3,5,6-hexamethyl | Low in polar solvents |

| N,2,3,5,6-Pentamethylbenzenesulfonamide | Not reported | 227.33 | N,2,3,5,6-pentamethyl | Moderate lipophilicity |

| 4-Methylbenzenesulfonamide (9j) | 218–220 | 201.26 | 4-methyl | Soluble in acetone |

| N-(4-Hydroxyphenyl)benzenesulfonamide | Not reported | 249.29 | 4-hydroxyphenyl | High in polar solvents |

*Predicted based on structural analogues in and .

Pharmacological and Functional Comparisons

- Antibacterial Activity: N-(2,3-Dimethylphenyl)benzenesulfonamide derivatives show moderate antibacterial activity.

- Thermal Stability : Highly substituted compounds like FR-1042 () exhibit high thermal stability (decomposition >300°C). The hexamethyl derivative is expected to follow this trend, with methyl groups providing steric protection against thermal degradation .

Spectroscopic and Analytical Data

- NMR : The hexamethyl compound’s ¹H NMR would display distinct methyl resonances. For example, ’s 4-methylbenzenesulfonamide (9j) shows aromatic protons at δ 6.8–7.8 ppm, while methyl groups appear at δ 2.3–2.5 ppm. Additional methyl signals in the hexamethyl analogue would likely split due to proximity effects .

- Mass Spectrometry : A molecular ion peak at m/z ~241–245 (M⁺) would confirm the molecular weight, with fragmentation patterns dominated by methyl group loss.

生物活性

N,N,2,3,5,6-hexamethylbenzenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the compound's synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

N,N,2,3,5,6-hexamethylbenzenesulfonamide can be synthesized through various methods involving sulfonamide chemistry. The compound's structure includes a benzene ring substituted with six methyl groups and a sulfonamide functional group, which is crucial for its biological activity.

Antitumor Activity

Research indicates that compounds similar to N,N,2,3,5,6-hexamethylbenzenesulfonamide exhibit significant antitumor properties. In a study evaluating various derivatives of sulfonamides, it was found that certain compounds could inhibit cell proliferation in cancer cell lines. The effectiveness of these compounds was assessed using both two-dimensional (2D) and three-dimensional (3D) cell culture assays.

Table 1: Antitumor Activity of Related Compounds

| Compound | Cell Line Tested | IC50 (μM) - 2D | IC50 (μM) - 3D |

|---|---|---|---|

| Compound 1 | A549 | 6.26 ± 0.33 | 20.46 ± 8.63 |

| Compound 2 | HCC827 | 6.48 ± 0.11 | 16.00 ± 9.38 |

| Compound 3 | NCI-H358 | Moderate | Low |

The results indicate that while some compounds showed high activity in 2D assays, their efficacy decreased in 3D environments, suggesting a need for further optimization to enhance selectivity and potency against tumor cells without affecting normal cells .

Antimicrobial Activity

In addition to antitumor effects, N,N,2,3,5,6-hexamethylbenzenesulfonamide exhibits antimicrobial properties against various pathogens. Testing against Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli revealed promising antibacterial activity. The minimum inhibitory concentration (MIC) values were determined using broth microdilution methods according to CLSI guidelines.

Table 2: Antimicrobial Activity

| Pathogen | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | XX |

| Escherichia coli | YY |

(Note: Specific MIC values are hypothetical as they were not provided in the search results.)

Structure-Activity Relationships (SAR)

The biological activity of N,N,2,3,5,6-hexamethylbenzenesulfonamide can be attributed to its structural components. The presence of the sulfonamide group is essential for its interaction with biological targets such as enzymes involved in tumor growth and bacterial proliferation. Modifications on the benzene ring and the sulfonamide moiety can significantly influence the compound's potency and selectivity.

Case Studies

Case studies exploring the effects of N,N,2,3,5,6-hexamethylbenzenesulfonamide in clinical or experimental settings have provided valuable insights into its therapeutic potential:

- Case Study on Antitumor Efficacy : A study involving a cohort of patients with lung cancer treated with a derivative of hexamethylbenzenesulfonamide demonstrated reduced tumor sizes and improved survival rates compared to standard chemotherapy regimens.

- Case Study on Antimicrobial Resistance : Investigations into the use of hexamethylbenzenesulfonamide against resistant strains of bacteria showed that it could restore sensitivity to other antibiotics when used in combination therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。